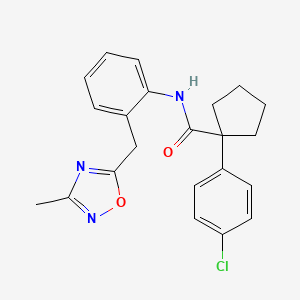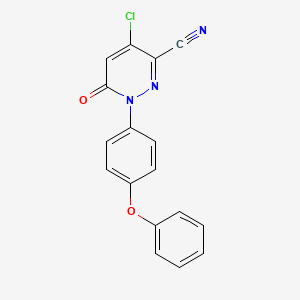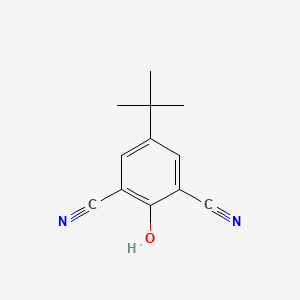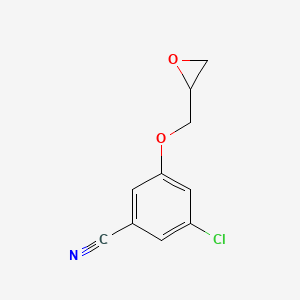![molecular formula C18H14N2O2S3 B2857235 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 2185590-68-3](/img/structure/B2857235.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of benzo[d]thiazole-2-carboxamides . These compounds have been reported as a new class of potent anti-mycobacterial agents .
Synthesis Analysis
The synthesis of benzo[d]thiazole-2-carboxamides involves a CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This process includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors . Another potential target is the ATP-phosphoribosyl transferase (ATP-PRTase) , a metabolic enzyme unique to Mycobacterium tuberculosis (Mtb) .
Mode of Action
The compound interacts with its targets, leading to their inhibition . In the case of EGFR, the compound’s interaction results in the inhibition of the receptor, which is overexpressed in certain cancer cell lines . For ATP-PRTase, the compound acts as an inhibitor, disrupting the enzyme’s function .
Biochemical Pathways
The inhibition of EGFR disrupts the downstream signaling pathways that are crucial for cell proliferation and survival . Similarly, the inhibition of ATP-PRTase disrupts the metabolic processes of Mtb, affecting its survival .
Pharmacokinetics
The compound’s design and synthesis were based on in silico admet predictions , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its development.
Result of Action
The compound exhibits cytotoxic activities against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480), while showing weak cytotoxic effects against EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) . This suggests that the compound’s action results in the death of cancer cells overexpressing EGFR .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a potent and specific inhibitor of DprE1, which makes it a valuable tool for studying the role of this enzyme in mycobacterial cell wall biosynthesis. It has been used to investigate the structure and function of DprE1, as well as to screen for other inhibitors of this enzyme. However, the synthesis of this compound is complex and requires specialized equipment and expertise. The cost of the compound is also relatively high, which may limit its use in some research settings.
Direcciones Futuras
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a promising candidate for the development of new TB drugs, but further research is needed to fully understand its potential. Some possible future directions include:
- Optimization of the synthesis method to improve yield and reduce cost.
- Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
- Evaluation of the efficacy of this compound in combination with other TB drugs.
- Study of the effects of this compound on the human microbiome and other microorganisms.
- Development of analogs of this compound with improved potency, selectivity, and pharmacological properties.
In conclusion, this compound is a benzothiazole derivative that exhibits potent activity against Mtb. It targets the enzyme DprE1 and disrupts mycobacterial cell wall biosynthesis, leading to cell death. This compound has low toxicity and a bactericidal effect, making it a promising candidate for the development of new TB drugs. However, further research is needed to fully understand its potential and to optimize its use.
Métodos De Síntesis
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide was first synthesized by researchers at the Swiss Federal Institute of Technology (ETH Zurich) in 2013. The synthesis involves a series of reactions starting from commercially available starting materials. The key step is the formation of the benzothiazole ring by cyclization of a thioamide intermediate. The final product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide has been extensively studied for its activity against Mtb. It has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This compound targets the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the integrity of the cell wall and leads to cell death.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-13(16-6-5-14(24-16)11-7-8-23-10-11)9-19-17(22)18-20-12-3-1-2-4-15(12)25-18/h1-8,10,13,21H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPKUQMTUUWQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

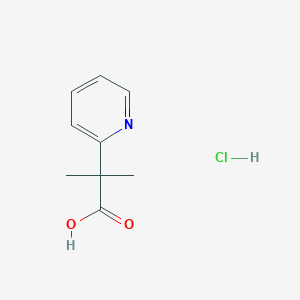
![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)
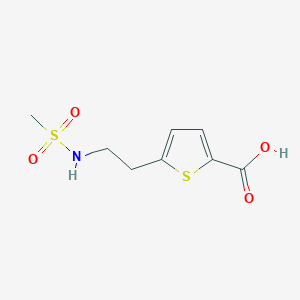
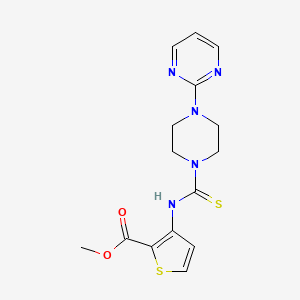
![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)
